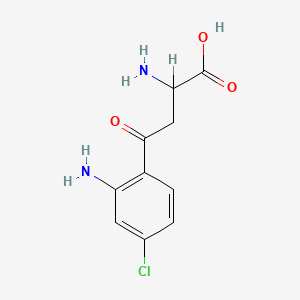

4-Chlorokynurenine

Description

about 80x sweeter than sucrose; structure in first source

Properties

IUPAC Name |

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997196 | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75802-84-5 | |

| Record name | α,2-Diamino-4-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75802-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorokynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075802845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Chlorokynurenine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a systemically administered prodrug that exerts its neurobiological effects through its active metabolite, 7-chloro-kynurenic acid (7-Cl-KYNA). This technical guide provides a comprehensive overview of the mechanism of action of 4-Cl-KYN, detailing its journey from administration to target engagement within the central nervous system (CNS). The core mechanism revolves around the selective antagonism of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor by 7-Cl-KYNA. This guide summarizes key quantitative data, provides detailed experimental methodologies for seminal studies, and includes visualizations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

The mechanism of action of this compound is a multi-step process that involves transport across the blood-brain barrier, enzymatic conversion, and receptor-level antagonism within the brain.

Blood-Brain Barrier Permeation

4-Cl-KYN, an amino acid analog, is specifically designed to overcome the poor brain penetration of its active metabolite, 7-Cl-KYNA.[1][2] It achieves this by utilizing the large neutral amino acid transporter 1 (LAT1) at the blood-brain barrier for facilitated transport into the brain parenchyma.[3][4][5] This active transport mechanism ensures efficient delivery of the prodrug to its site of conversion.

Astrocytic Conversion to 7-Chloro-Kynurenic Acid

Once within the brain, 4-Cl-KYN is preferentially taken up by astrocytes.[6][7][8] Inside these glial cells, it undergoes an irreversible transamination reaction, catalyzed primarily by the enzyme kynurenine (B1673888) aminotransferase II (KAT-II), to form the active metabolite, 7-chloro-kynurenic acid (7-Cl-KYNA).[3][7][8][9][10][11][12]

Selective Antagonism of the NMDA Receptor Glycine Site

The therapeutic action of the 4-Cl-KYN cascade is mediated by 7-Cl-KYNA, which is a potent and highly selective competitive antagonist of the glycine co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor.[3][6][13][14][15][16] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the activation of the NMDA receptor by glutamate (B1630785). By blocking this site, 7-Cl-KYNA noncompetitively inhibits NMDA receptor function, preventing ion channel opening even in the presence of glutamate.[13][14] This targeted antagonism avoids the more severe side effects associated with direct channel blockers or competitive antagonists at the glutamate binding site.[16]

Downstream Signaling and Efflux

The antidepressant-like effects of 7-Cl-KYNA are believed to be mediated, at least in part, by downstream signaling events that include the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][16] The efflux of 7-Cl-KYNA from the brain is an active process mediated by organic anion transporters, specifically OAT1/3 and MRP4.[4][5] This efflux can be inhibited by compounds such as probenecid, leading to a significant increase in the brain concentration and duration of action of 7-Cl-KYNA.[4][5]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in the mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies [frontiersin.org]

- 3. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. neuromab.ucdavis.edu [neuromab.ucdavis.edu]

- 8. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative study on kynurenic acid production in the rat striatum by tryptophan enantiomers: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

The Journey of a Prodrug: An In-Depth Technical Guide to the Discovery and History of L-4-Chlorokynurenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-4-Chlorokynurenine (L-4-Cl-KYN), also known as AV-101, is a testament to the intricate journey of drug discovery, from initial synthesis to clinical investigation. Developed as a prodrug, its story is one of strategic molecular design aimed at overcoming the blood-brain barrier to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of L-4-Chlorokynurenine, tailored for the scientific community. We will delve into the key experiments that defined its pharmacological profile, present quantitative data in a structured format, and visualize its metabolic and signaling pathways.

Discovery and Developmental History

The genesis of L-4-Chlorokynurenine is rooted in the quest for effective and well-tolerated NMDA receptor modulators for the treatment of central nervous system (CNS) disorders. The work of Professor Robert Schwartz at the University of Maryland, in collaboration with scientists at Marion Merrell Dow (later part of Sanofi), led to the discovery of AV-101.[1] The initial development was undertaken by Artemis Neuroscience, which was subsequently acquired by VistaGen Therapeutics in 2003.[1]

The primary challenge L-4-Cl-KYN was designed to address was the poor blood-brain barrier permeability of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent antagonist at the glycine co-agonist site of the NMDA receptor, a target of significant interest for treating conditions associated with glutamatergic dysregulation, such as depression, neuropathic pain, and epilepsy.[2][3] By creating the L-amino acid prodrug, researchers aimed to utilize the large neutral amino acid transporter 1 (LAT1) to facilitate its entry into the brain, where it could be enzymatically converted to 7-Cl-KYNA.[4]

L-4-Cl-KYN has been the subject of numerous preclinical and clinical investigations. It showed promise in animal models of depression, neuropathic pain, and Huntington's disease.[1] The compound advanced to Phase I and Phase II clinical trials for treatment-resistant major depression.[1][5] However, a Phase II trial failed to demonstrate a significant difference in treatment effects compared to placebo.[1][5] Despite this setback, research into its potential for other indications, such as levodopa-induced dyskinesia in Parkinson's disease, has continued.[6]

More recently, a fascinating discovery revealed a natural biosynthetic pathway for L-4-Chlorokynurenine in the marine bacterium Saccharomonospora sp. CNQ-490, where it is a component of the lipopeptide antibiotic taromycin.[2][7] This finding has opened up possibilities for biocatalytic and chemoenzymatic synthesis approaches.[2][7]

Chemical Synthesis

The synthesis of L-4-Chlorokynurenine has evolved since its initial discovery, with early methods being suitable for laboratory-scale synthesis and more recent developments focusing on large-scale manufacturing.

Early Synthetic Approaches

Palfreyman et al. (1996) - U.S. Patent 5,547,991: This patent described the synthesis of a class of 4,6-disubstituted kynurenines, including L-4-chlorokynurenine. The general approach involved the reaction of a substituted aniline (B41778) with an appropriate acylating agent to form an intermediate that could be further elaborated to the kynurenine (B1673888) structure.

Salituro et al. (1994) - Enantioselective Synthesis: This method, published in the Journal of Medicinal Chemistry, provided a route to the enantiomerically pure L-isomer. The synthesis was not practical for large-scale production due to the use of hazardous reagents like trimethyl tin chloride, sodium hydride, and tert-butyllithium.[1]

Varasai et al. (1996) - Racemic Synthesis: A racemic synthesis of 4-chlorokynurenine was reported in the European Journal of Medicinal Chemistry. However, the separation of the enantiomers proved to be challenging.[8]

Modern Synthesis for Large-Scale Manufacturing (VistaGen Therapeutics)

Recognizing the limitations of earlier methods for commercial production, VistaGen Therapeutics developed and patented a more scalable and efficient synthesis route. The following is a general overview of the process described in patent WO/2014/152752.

Experimental Protocol: Synthesis of L-4-Chlorokynurenine (Adapted from WO/2014/152752) [9]

-

Acylation: Aniline is acylated with chloroacetonitrile (B46850) in the presence of aluminum trihalide and boron trihalide in toluene (B28343) at a controlled temperature.

-

Alkylation: The resulting acylated aniline is alkylated with acetamido diethyl malonate in the presence of an alkali metal salt, such as sodium iodide.

-

Decarboxylation: The diethyl ester intermediate is then decarboxylated to yield the acylated kynurenine compound.

-

Enzymatic Resolution: The final step involves the resolution of the acylated kynurenine compound using an acylase enzyme to afford the desired L-4-chlorokynurenine.

-

Purification: The crude product is purified by dissolution in an alkaline solution (e.g., LiOH), filtration, and subsequent precipitation by adjusting the pH with an acid (e.g., HCl). The purified solid is then washed and dried.

Mechanism of Action

L-4-Chlorokynurenine is a prodrug that is inactive at the NMDA receptor itself. Its therapeutic effects are mediated by its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).

Transport across the Blood-Brain Barrier and Enzymatic Conversion

L-4-Cl-KYN is transported across the blood-brain barrier via the large neutral amino acid transporter 1 (LAT1).[4] Once in the central nervous system, it is taken up by astrocytes and converted to 7-Cl-KYNA by the enzyme kynurenine aminotransferase (KAT).[1][10]

Antagonism of the NMDA Receptor Glycine Site

7-Cl-KYNA acts as a selective and potent competitive antagonist at the glycine co-agonist site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor.[6][11] The binding of a co-agonist, either glycine or D-serine, to this site is essential for the activation of the NMDA receptor by glutamate (B1630785). By blocking this site, 7-Cl-KYNA prevents the opening of the receptor's ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions and reducing glutamatergic neurotransmission.[12]

Downstream Signaling

The antagonism of the NMDA receptor by 7-Cl-KYNA is thought to initiate a cascade of downstream signaling events that contribute to its potential therapeutic effects. One hypothesis, similar to that for other rapid-acting antidepressants like ketamine, involves the disinhibition of GABAergic interneurons, leading to a surge in glutamate release. This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in the release of brain-derived neurotrophic factor (BDNF) and subsequent synaptogenesis.[10]

References

- 1. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Effects of (+)-HA-966 and 7-chlorokynurenic acid on the kinetics of N-methyl-D-aspartate receptor agonist responses in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Chlorokynurenic acid | GluR | NMDAR | TargetMol [targetmol.com]

- 8. EP2970097B1 - Methods for the synthesis of chiral kynurenine compounds - Google Patents [patents.google.com]

- 9. WO2014152752A1 - Methods for the synthesis of chiral kynurenine compounds - Google Patents [patents.google.com]

- 10. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of 4-Chlorokynurenine in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-Chlorokynurenine (4-Cl-KYN), a pivotal molecule in the modulation of the kynurenine (B1673888) pathway for therapeutic purposes. 4-Cl-KYN, known by its developmental code name AV-101, is a prodrug of the potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). This document elucidates the mechanism of action, pharmacokinetic profile, and therapeutic potential of 4-Cl-KYN. It consolidates quantitative data from preclinical and clinical studies into structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for key assays and models relevant to the study of 4-Cl-KYN, alongside visualizations of critical pathways and experimental workflows to facilitate a comprehensive understanding of its role and applications in neuroscience and drug development.

Introduction: The Kynurenine Pathway and its Neuromodulatory Significance

The kynurenine pathway (KP) is the principal metabolic route of the essential amino acid L-tryptophan in mammals, accounting for the catabolism of approximately 99% of ingested tryptophan not utilized for protein synthesis.[1] This intricate pathway, initially recognized for its role in generating nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), has garnered significant attention for its production of a spectrum of neuroactive metabolites.[1][2] These metabolites can exert both neuroprotective and neurotoxic effects, and their imbalance is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases like Parkinson's and Huntington's disease.[3][4]

Two key neuroactive metabolites of the KP are kynurenic acid (KYNA) and quinolinic acid (QUIN). KYNA is an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also modulates other glutamate (B1630785) receptors, exhibiting neuroprotective properties.[5][6] Conversely, QUIN is an NMDA receptor agonist and a potent neurotoxin, contributing to excitotoxicity and neuroinflammation.[1][6] The balance between the neuroprotective and neurotoxic branches of the KP is a critical determinant of neuronal health and function.

This compound (AV-101): A Prodrug Approach to Modulating the Kynurenine Pathway

This compound (L-4-Cl-KYN), also known as AV-101, is a synthetic, orally active small molecule designed as a prodrug of 7-chlorokynurenic acid (7-Cl-KYNA).[7][8] 7-Cl-KYNA is a highly potent and selective antagonist of the NMDA receptor at the strychnine-insensitive glycine co-agonist site.[7] While 7-Cl-KYNA itself has poor blood-brain barrier permeability, 4-Cl-KYN is readily transported into the central nervous system (CNS) via the large neutral amino acid transporter 1 (LAT1).[8]

Once in the CNS, 4-Cl-KYN is converted to the active metabolite 7-Cl-KYNA by kynurenine aminotransferases (KATs), primarily within astrocytes.[8] This targeted delivery and conversion mechanism allows for the localized modulation of NMDA receptor activity in the brain, offering a promising therapeutic strategy for conditions associated with NMDA receptor hyperexcitability.

Mechanism of Action

The therapeutic effects of 4-Cl-KYN are primarily mediated by its active metabolite, 7-Cl-KYNA.

-

NMDA Receptor Antagonism: 7-Cl-KYNA is a competitive antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[7] Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By blocking the glycine binding site, 7-Cl-KYNA allosterically inhibits NMDA receptor activation, thereby reducing calcium influx and downstream signaling cascades associated with excitotoxicity.

-

Modulation of Glutamatergic Neurotransmission: By attenuating excessive NMDA receptor activity, 7-Cl-KYNA can help to restore normal glutamatergic homeostasis, which is dysregulated in various neurological and psychiatric disorders.

The overall mechanism involves a multi-step process from administration to target engagement:

Figure 1: Mechanism of action of this compound (4-Cl-KYN).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 4-Cl-KYN and its active metabolite, 7-Cl-KYNA, from various preclinical and clinical studies.

| Compound | Parameter | Value | Assay/Model | Reference |

| 7-Cl-KYNA | IC50 | 0.56 µM | [3H]glycine binding assay (rat cortical slices) | [9] |

| 7-Cl-KYNA | Ki | 0.7-1 µM | Inhibition of [3H]glycine binding and [3H]TCP association | [10] |

| 4-Cl-KYN | Transport (Km) | 105 ± 14 µM | In situ brain perfusion (rat) | [7] |

| 4-Cl-KYN | Transport (Vmax) | 16.9 ± 2.3 nmol min-1 g-1 | In situ brain perfusion (rat) | [7] |

Table 1: In Vitro Binding and Transport Kinetics

| Drug | Dose | Effect | Animal Model | Reference |

| AV-101 | 250 mg/kg | ~27-29% reduction in mean dyskinesia score | MPTP-induced dyskinesia in monkeys | [4] |

| AV-101 | 25 & 125 mg/kg | Significant decrease in immobility time | Mouse Forced Swim Test | [11] |

| AV-101 | Not specified | Similar efficacy to pregabalin | Chung ligation model of neuropathic pain (rat) | [6] |

| AV-101 with Probenecid | Not specified | Up to 885-fold increase in brain ECF concentration of 7-Cl-KYNA | Rat microdialysis | [12][13] |

Table 2: In Vivo Efficacy in Animal Models

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-Cl-KYN.

Kynurenine Aminotransferase (KAT) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against KAT enzymes.

Materials:

-

Recombinant human KAT-II enzyme

-

L-kynurenine (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal-5'-phosphate (PLP, co-factor)

-

Test compound (e.g., 4-Cl-KYN)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Formic acid (to stop the reaction)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and fluorescence detector

Procedure:

-

Prepare a reaction mixture containing reaction buffer, PLP, and α-ketoglutarate.

-

Add the test compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture with the KAT-II enzyme for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-kynurenine.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding formic acid.

-

Analyze the formation of kynurenic acid by HPLC with fluorescence detection (Excitation: 344 nm, Emission: 398 nm).

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Figure 2: Workflow for a KAT inhibition assay.

In Vivo Microdialysis for 7-Cl-KYNA Measurement

This protocol outlines the procedure for measuring extracellular levels of 7-Cl-KYNA in the brain of a freely moving rat following systemic administration of 4-Cl-KYN.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 4 mm membrane)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

4-Cl-KYN solution for injection

-

LC-MS/MS system for analysis

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 2 hours to establish a stable baseline.

-

Drug Administration: Administer 4-Cl-KYN (e.g., intraperitoneally).

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for 7-Cl-KYNA concentrations using a validated LC-MS/MS method.

-

Data Analysis: Express the results as a percentage of the baseline concentration.

Figure 3: Experimental workflow for in vivo microdialysis.

Mouse Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Materials:

-

Male CD-1 mice (25-30 g)

-

Cylindrical glass beakers (25 cm tall, 10 cm diameter)

-

Water (23-25°C)

-

Test compound (e.g., 4-Cl-KYN), positive control (e.g., ketamine), and vehicle

-

Video recording and analysis software

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer the test compound, positive control, or vehicle at a specified time before the test (e.g., 60 minutes).

-

Test Session: Place each mouse individually into a beaker filled with water to a depth of 15 cm. The total duration of the test is 6 minutes.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Therapeutic Potential and Clinical Development

The unique mechanism of action and favorable preclinical profile of 4-Cl-KYN (AV-101) have prompted its investigation for several CNS disorders.

-

Major Depressive Disorder (MDD): Preclinical studies demonstrated rapid and sustained antidepressant-like effects of AV-101, similar to ketamine, in rodent models of depression.[14] However, a Phase II clinical trial in patients with treatment-resistant depression did not show a significant difference between AV-101 and placebo.[7]

-

Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease: In a primate model of Parkinson's disease, AV-101 significantly reduced levodopa-induced dyskinesia without compromising the anti-parkinsonian effects of levodopa.[2][15] This suggests a potential therapeutic role for AV-101 in managing the motor complications of long-term dopamine (B1211576) replacement therapy.

-

Neuropathic Pain: Preclinical studies have shown that AV-101 has analgesic effects in animal models of neuropathic pain, with an efficacy comparable to established treatments like pregabalin.[6]

-

Other Indications: The neuroprotective properties of 7-Cl-KYNA suggest that 4-Cl-KYN could be beneficial in other conditions characterized by excitotoxicity, such as epilepsy and Huntington's disease.[2]

Conclusion

This compound represents a sophisticated prodrug strategy for targeting the NMDA receptor in the CNS. Its ability to cross the blood-brain barrier and undergo conversion to the potent antagonist 7-Cl-KYNA in astrocytes offers a targeted approach to modulating glutamatergic neurotransmission. While clinical development for depression has faced challenges, the promising preclinical data in levodopa-induced dyskinesia and neuropathic pain underscore the continued therapeutic potential of this compound. Further research, potentially exploring combination therapies to enhance brain concentrations of 7-Cl-KYNA, may unlock the full clinical utility of 4-Cl-KYN in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive resource for researchers and drug developers to understand and further investigate the role of this compound in the kynurenine pathway and its potential as a therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of L-4-Chlorokynurenine, a Lipopeptide Antibiotic Non-Proteinogenic Amino Acid and Antidepressant Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. novaremed.com [novaremed.com]

- 7. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-L-kynurenine as fluorescent amino acid in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic MPTP administration regimen in monkeys: a model of dopaminergic and non-dopaminergic cell loss in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 14. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 15. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 4-Chlorokynurenine in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of 4-Chlorokynurenine (4-Cl-KYN), a prodrug of the N-methyl-D-aspartate (NMDA) receptor antagonist, 7-chlorokynurenic acid (7-Cl-KYNA). This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in the field of neurotherapeutics.

Introduction

This compound (also known as AV-101) is a systemically administered prodrug designed to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system.[1] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[1] Due to its poor ability to cross the blood-brain barrier, direct administration of 7-Cl-KYNA is not therapeutically viable.[2] 4-Cl-KYN, however, is actively transported across the blood-brain barrier and subsequently converted to 7-Cl-KYNA within astrocytes.[1][2] Understanding the pharmacokinetic profile of 4-Cl-KYN in preclinical rodent models is crucial for predicting its efficacy and safety in humans.

Signaling Pathway and Mechanism of Action

The therapeutic effect of 4-Cl-KYN is mediated by its conversion to 7-Cl-KYNA and the subsequent modulation of NMDA receptor activity. This pathway is critical for understanding the drug's mechanism of action.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of 4-Cl-KYN in rodents. Data is compiled from various studies and presented for comparative analysis. It is important to note that experimental conditions such as vehicle, strain, and analytical methods may vary between studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |

| Oral | 500 | N/A | N/A | N/A | N/A | N/A | [3] |

| Subcutaneous | 25 | N/A | N/A | N/A | N/A | N/A | [4] |

| Intraperitoneal | 56 | N/A | N/A | N/A | N/A | N/A | [1] |

| Intraperitoneal | 167 | N/A | N/A | N/A | N/A | N/A | [1] |

| Intraperitoneal | 500 | N/A | N/A | N/A | N/A | N/A | [1] |

N/A: Not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |

| Intraperitoneal | 25 | N/A | N/A | N/A | 2-3 hours | 39-84 (oral, general rodents) | [2] |

| Intraperitoneal | 125 | N/A | N/A | N/A | 2-3 hours | 39-84 (oral, general rodents) | [2] |

N/A: Not available in the reviewed literature. Bioavailability and half-life data are for general rodents and may not be specific to this study.

Table 3: Brain and Plasma Concentrations of 4-Cl-KYN and its Metabolite 7-Cl-KYNA in Rodents

| Species | 4-Cl-KYN Dose (mg/kg) & Route | Tissue | Analyte | Concentration | Time Point | Reference |

| Rat | 100 µM (perfusion) | Cortex | 4-Cl-KYN | ~1.5 nmol/g | 20 sec | [5][6] |

| Rat | 100 µM (perfusion) | Cortex | 7-Cl-KYNA | ~0.5 nmol/g | 20 sec | [5][6] |

| Rat | 500 µM (perfusion) | Cortex | 4-Cl-KYN | ~4.5 nmol/g | 20 sec | [5][6] |

| Rat | 500 µM (perfusion) | Cortex | 7-Cl-KYNA | ~1.5 nmol/g | 20 sec | [5][6] |

| Rat | 500 (oral) | Plasma | 4-Cl-KYN | 53% of total radioactivity | 1 hour | [3] |

| Rat | 167 (i.p.) | Brain | 7-Cl-KYNA | > IC50 | N/A | [1] |

| Rat | 500 (i.p.) | Brain | 7-Cl-KYNA | > IC50 | N/A | [1] |

| Mouse | 25 (i.p.) | Plasma | 7-Cl-KYNA | Cmax: 3.9 µg/mL | N/A | [2] |

| Mouse | 125 (i.p.) | Plasma | 7-Cl-KYNA | Cmax: 18.0 µg/mL | N/A | [2] |

IC50: Half maximal inhibitory concentration. N/A: Not available.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacokinetic studies. The following sections outline typical experimental protocols for investigating the pharmacokinetics of 4-Cl-KYN in rodents.

Animal Models and Dosing

-

Species: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][7]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[7]

-

Dosing:

-

Oral (p.o.): 4-Cl-KYN is typically dissolved in a suitable vehicle (e.g., water, saline) and administered via oral gavage. Doses in rats have included 500 mg/kg.[3]

-

Intraperitoneal (i.p.): The compound is dissolved in a sterile vehicle and injected into the peritoneal cavity. Doses in rats have ranged from 56 to 500 mg/kg, and in mice from 25 to 125 mg/kg.[1][2]

-

Subcutaneous (s.c.): 4-Cl-KYN is dissolved in a sterile vehicle for subcutaneous injection. A dose of 25 mg/kg has been used in rats.[4]

-

Sample Collection

A typical workflow for a rodent pharmacokinetic study is illustrated below.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing. For rats and mice, this can be done via tail vein, saphenous vein, or retro-orbital sinus bleeding for interim samples.[8] Terminal blood collection is often performed via cardiac puncture.[8] Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.[7]

-

Brain Tissue Collection: Following the final blood collection, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and frozen for later analysis.[7]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of 4-Cl-KYN and 7-Cl-KYNA in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: Plasma or brain homogenate samples are treated with a precipitating agent, such as acetonitrile (B52724) or methanol, often containing an internal standard.[9]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant is transferred to a clean tube for analysis.

-

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent and product ions of 4-Cl-KYN and 7-Cl-KYNA.

-

Logical Relationship for Drug Development

The study of 4-Cl-KYN pharmacokinetics in rodents is a critical component of its preclinical development. The logical flow from basic pharmacokinetic understanding to clinical application is outlined below.

Conclusion

The pharmacokinetic profile of this compound in rodents demonstrates its suitability as a prodrug for delivering 7-Cl-KYNA to the brain. It exhibits oral bioavailability and is rapidly transported across the blood-brain barrier. While the available quantitative data is somewhat fragmented across different studies, the collective evidence supports the mechanism of action and provides a foundation for further investigation. The experimental protocols outlined in this guide offer a framework for conducting robust pharmacokinetic studies to further elucidate the disposition of 4-Cl-KYN and to inform the design of future clinical trials. A more systematic evaluation and reporting of key pharmacokinetic parameters in standardized rodent models would greatly benefit the field.

References

- 1. Characterization of the Effects of L-4-Chlorokynurenine on Nociception in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cuprizone markedly decreases kynurenic acid levels in the rodent brain tissue and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of kynurenine levels in rat plasma by high-performance liquid chromatography with pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of 4-Chlorokynurenine to 7-Chloro-kynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the prodrug 4-Chlorokynurenine (4-Cl-KYN) to its active metabolite, 7-Chloro-kynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, a target of significant interest for the development of therapeutics for central nervous system (CNS) disorders. This document details the biochemical transformation, the enzymes involved, and methodologies for its analysis. It is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound (also known as AV-101) is a prodrug designed to overcome the poor blood-brain barrier permeability of its active metabolite, 7-Chloro-kynurenic acid (7-Cl-KYNA).[1][2] Once in the central nervous system, 4-Cl-KYN is enzymatically converted to 7-Cl-KYNA, which then exerts its pharmacological effects by antagonizing the glycine site of the NMDA receptor.[3][4] This conversion is a critical step in the mechanism of action of 4-Cl-KYN and understanding its kinetics and the enzymes responsible is paramount for the development of novel therapeutics. The conversion is primarily carried out by a family of enzymes known as kynurenine (B1673888) aminotransferases (KATs), which are predominantly located in astrocytes.[1][4]

Enzymatic Conversion Pathway

The transamination of this compound results in the formation of an unstable intermediate, 4-(2-amino-4-chlorophenyl)-2,4-dioxobutanoate, which then undergoes rapid intramolecular cyclization to yield the stable product, 7-Chloro-kynurenic acid. This reaction is catalyzed by kynurenine aminotransferases (KATs), a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.[5]

Kynurenine Aminotransferases (KATs)

Four main isoforms of kynurenine aminotransferase have been identified in mammals: KAT I, KAT II, KAT III, and KAT IV. While all isoforms can catalyze the conversion of kynurenine and its analogs, they exhibit different substrate specificities, kinetic properties, and tissue distribution. KAT II is considered the primary enzyme responsible for the synthesis of kynurenic acid in the brain under physiological conditions.

Quantitative Data: Enzyme Kinetics

Table 1: Kinetic Parameters of Human KAT Isozymes with L-Kynurenine

| Enzyme | Co-substrate | Km (mM) for L-Kynurenine | Vmax or kcat | Reference |

| KAT I | Pyruvate (10 mM) | ~0.77 | - | [6] |

| KAT I | 2-Oxoglutarate (1 mM) | ~0.515 (pH 7.4) | - | [6] |

| KAT I | 2-Oxoglutarate (1 mM) | ~0.022 (pH 10.0) | - | [6] |

| KAT II | 2-Oxoglutarate (1 mM) | 0.28 ± 0.03 | 1.8 ± 0.04 µmol/min/mg | [7] |

Table 2: Kinetic Parameters of Rat KAT Isozymes with L-Kynurenine

| Enzyme | Co-substrate | Km (mM) for L-Kynurenine | Vmax or kcat | Reference |

| KAT I | Pyruvate | 0.45 | 11.1 nmol/mg protein/h | [8] |

| KAT II | Pyruvate | 0.032 | 1.8 nmol/mg protein/h | [8] |

Note: The absence of specific kinetic data for 4-Cl-KYN highlights a key area for future research to fully elucidate its metabolic profile.

Experimental Protocols

In Vitro Enzymatic Assay for KAT Activity

This protocol is adapted from methods used for measuring the conversion of L-kynurenine to kynurenic acid and can be applied to assess the conversion of 4-Cl-KYN to 7-Cl-KYNA.

Materials:

-

Recombinant human or rat KAT isozyme (I, II, III, or IV)

-

This compound (substrate)

-

α-Ketoglutarate or Pyruvate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Potassium phosphate (B84403) buffer or Tris-HCl buffer

-

Formic acid (to stop the reaction)

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4 for KAT II), PLP (e.g., 50 µM), α-ketoglutarate (e.g., 5 mM), and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the purified KAT enzyme (e.g., 1 µg) to the reaction mixture. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 0.8 M formic acid.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes).

-

Analysis: Analyze the supernatant for the presence of 7-Cl-KYNA and remaining 4-Cl-KYN using a validated HPLC method.

HPLC Method for Quantification of 4-Cl-KYN and 7-Cl-KYNA

High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of 4-Cl-KYN and 7-Cl-KYNA.

Table 3: Example HPLC Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | Optimized for baseline separation (e.g., start with a low percentage of A, ramp up to elute compounds) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Injection Volume | 10-20 µL |

| Detection | UV at a wavelength optimized for both compounds (e.g., ~340 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity |

Note: Method validation, including linearity, accuracy, precision, and specificity, is crucial for reliable quantification.

Signaling and Broader Context

The enzymatic conversion of 4-Cl-KYN to 7-Cl-KYNA is a key step in a larger signaling context. 4-Cl-KYN is transported into astrocytes via the Large Neutral Amino Acid Transporter 1 (LAT1). Inside the astrocyte, KATs convert it to 7-Cl-KYNA, which is then released into the synaptic cleft. There, it antagonizes the glycine site of the NMDA receptor on neurons, thereby modulating glutamatergic neurotransmission.

Conclusion

The enzymatic conversion of this compound to 7-Chloro-kynurenic acid by kynurenine aminotransferases is a fundamental process for the pharmacological activity of this promising CNS drug candidate. This guide provides a foundational understanding of this conversion, including the enzymes involved, quantitative data for the natural substrate, and detailed experimental protocols for its study. Further research to determine the specific kinetic parameters of KAT isozymes with 4-Cl-KYN will be crucial for a more complete understanding and for the optimization of therapeutic strategies targeting the kynurenine pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenic acid and kynurenine aminotransferase in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The preferred route of kynurenine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug 4-Chlorokynurenine: A Technical Guide to its Antagonistic Action at the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorokynurenine (4-CK), and its orally bioavailable prodrug form, L-4-chlorokynurenine (AV-101), represent a significant area of investigation in the modulation of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of 4-CK's mechanism of action, focusing on its conversion to the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the NMDA receptor's glycine (B1666218) co-agonist site. We will delve into the quantitative aspects of its binding affinity, preclinical efficacy in behavioral models, and the outcomes of clinical investigations. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to facilitate a deeper understanding and guide future research and development efforts. While showing promise in preclinical studies as a rapid-acting antidepressant without the psychotomimetic side effects of channel blockers like ketamine, its clinical translation has faced challenges.

Mechanism of Action: From Prodrug to Active Antagonist

This compound is a prodrug that readily crosses the blood-brain barrier via the large neutral amino acid transporter (LAT1).[1] Once in the central nervous system, it is enzymatically converted by kynurenine (B1673888) aminotransferase, primarily within astrocytes, to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA).[2][3] 7-Cl-KYNA is a potent and selective competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[4][5][6] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening by the primary agonist, glutamate. By blocking this site, 7-Cl-KYNA effectively inhibits NMDA receptor activation, preventing the influx of Ca2+ ions and subsequent downstream signaling cascades.

Quantitative Data

Binding Affinity of 7-Chlorokynurenic Acid at the NMDA Receptor Glycine Site

The affinity of 7-Cl-KYNA for the glycine binding site has been determined through radioligand binding assays.

| Compound | Parameter | Value | Species | Assay Details | Reference |

| 7-Chlorokynurenic acid | IC₅₀ | 0.56 µM | Rat | Inhibition of [³H]glycine binding to cortical membranes. | [4][5][6] |

| 7-Chlorokynurenic acid | Kᵢ | 0.7 - 1 µM | Rat | Inhibition of [³H]glycine binding and [³H]TCP association with the NMDA receptor. | [4] |

Pharmacokinetics of this compound (AV-101) and 7-Chlorokynurenic Acid

The pharmacokinetic profile of 4-CK and its conversion to 7-Cl-KYNA are critical for its therapeutic potential.

| Compound | Parameter | Value | Species | Route of Administration | Reference |

| This compound | Bioavailability | 39 - 84% | Rodents | Oral | |

| This compound | Bioavailability | ≥ 31% | Humans | Oral | |

| This compound | Elimination Half-life | 2 - 3 hours | Not Specified | Not Specified | |

| This compound | Kₘ (BBB transport) | 105 ± 14 µM | Rat | In situ brain perfusion | [7] |

| This compound | Vₘₐₓ (BBB transport) | 16.9 ± 2.3 nmol/min/g | Rat | In situ brain perfusion | [7] |

| 7-Chlorokynurenic acid | Peak Extracellular Concentration (Hippocampus) | 100 ± 16 nM | Mouse | 25 mg/kg 4-Cl-KYN (i.p.) |

Preclinical Efficacy: Forced Swim Test

The forced swim test is a widely used behavioral model to assess antidepressant-like activity.

| Compound | Dose (mg/kg, i.p.) | Species | Effect on Immobility Time | Reference |

| This compound | 25 | Mouse | Significant decrease | [8] |

| This compound | 125 | Mouse | Significant decrease | [8] |

Clinical Trial Outcomes for AV-101

Clinical trials have investigated the efficacy of AV-101 in major depressive disorder.

| Trial Identifier | Phase | Indication | Primary Endpoint | Outcome | Reference |

| NCT03078322 | II | Major Depressive Disorder | Change in Montgomery-Asberg Depression Rating Scale (MADRS) total score | Did not differentiate from placebo. | [9] |

| NCT02484456 | II | Treatment-Resistant Depression | Change in Hamilton Depression Rating Scale (HDRS) score | No significant improvement compared to placebo. | [10][11] |

Experimental Protocols

Competitive Radioligand Binding Assay for NMDA Glycine Site

This protocol outlines the methodology to determine the binding affinity of a compound for the NMDA receptor glycine site.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of a test compound.

Materials:

-

Rat cortical membranes

-

[³H]glycine (Radioligand)

-

Test compound (e.g., 7-chlorokynurenic acid)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add rat cortical membranes, a fixed concentration of [³H]glycine, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of NMDA receptor-mediated currents in cultured neurons.

Objective: To measure the effect of a test compound on NMDA receptor currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

-

External solution (containing NMDA, glycine, and blockers for other channels)

-

Internal pipette solution

-

Test compound (e.g., 7-chlorokynurenic acid)

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Cell Identification: Identify a healthy neuron under a microscope.

-

Seal Formation: Approach the neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply the external solution containing NMDA and glycine to elicit an inward current.

-

Drug Application: Perfuse the cell with the external solution containing the test compound and record the change in the NMDA-evoked current.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of the test compound to determine the percentage of inhibition.

Forced Swim Test in Mice

This protocol details the forced swim test, a behavioral assay for assessing antidepressant-like effects.

Objective: To evaluate the effect of a test compound on the duration of immobility.

Materials:

-

Male mice (e.g., C57BL/6)

-

Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment

-

Test compound (e.g., this compound) and vehicle control

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a specific time before the test (e.g., 30 minutes).

-

Test Session: Gently place each mouse individually into a beaker of water for a 6-minute session.

-

Recording: Video record the entire session for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: Compare the mean duration of immobility between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualization of Pathways and Workflows

Signaling Pathway of NMDA Receptor Glycine Site Antagonism

The following diagram illustrates the proposed signaling pathway affected by the antagonism of the NMDA receptor glycine site by 7-Cl-KYNA, leading to downstream effects on the ERK/CREB pathway, which is implicated in antidepressant responses.

Caption: Signaling pathway of 7-Cl-KYNA at the NMDA receptor.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the typical workflow for the preclinical assessment of a novel NMDA receptor glycine site antagonist.

Caption: Preclinical evaluation workflow for NMDA glycine site antagonists.

Logical Relationship of 4-CK Action

This diagram illustrates the logical progression from the administration of the prodrug to the observed biological effects.

Caption: Logical flow of this compound's action.

Conclusion

This compound, through its active metabolite 7-chlorokynurenic acid, serves as a valuable tool for investigating the therapeutic potential of NMDA receptor glycine site antagonism. Preclinical studies have demonstrated its antidepressant-like effects and a favorable safety profile compared to NMDA receptor channel blockers. However, clinical trials with AV-101 for major depressive disorder have not yet demonstrated significant efficacy, suggesting that challenges in achieving adequate target engagement in humans may exist. Future research should focus on optimizing dosing strategies, potentially exploring co-administration with agents that enhance its central nervous system bioavailability, and further elucidating the downstream signaling pathways to better understand its mechanism of action and identify patient populations that may benefit from this therapeutic approach. The detailed methodologies and data presented in this guide are intended to support these ongoing efforts in the scientific and drug development communities.

References

- 1. Probenecid Increases the Concentration of 7-Chlorokynurenic Acid Derived from the Prodrug this compound within the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facilitated brain uptake of this compound and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug this compound in Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of 4-Chlorokynurenine (AV-101) in Depression Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is a novel, orally active prodrug with potential as a rapid-acting antidepressant. Preclinical studies in rodent models of depression have demonstrated its efficacy, favorable safety profile, and a distinct mechanism of action compared to traditional antidepressants and even the rapid-acting glutamatergic modulator, ketamine. This technical guide provides an in-depth overview of the preclinical data for 4-Cl-KYN, focusing on its mechanism of action, efficacy in validated depression models, and key experimental methodologies. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.

Mechanism of Action

This compound is a prodrug that readily crosses the blood-brain barrier via the large neutral amino acid transporter.[1] Once in the central nervous system, it is rapidly converted into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), primarily within astrocytes by the enzyme kynurenine (B1673888) aminotransferase.[2][3] 7-Cl-KYNA is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[2][4] By blocking this site, 7-Cl-KYNA inhibits NMDA receptor function. This action is believed to trigger a downstream cascade involving the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission, a crucial step for its antidepressant-like effects.[4][5] Notably, this mechanism differs from ketamine, which is a non-competitive channel blocker of the NMDA receptor.[4] This distinction may account for the observed lack of ketamine-like psychotomimetic and rewarding side effects with 4-Cl-KYN administration.[2]

Preclinical Efficacy in Depression Models

The antidepressant-like effects of 4-Cl-KYN have been evaluated in several well-established rodent models of depression. These studies consistently demonstrate rapid and sustained efficacy following a single administration.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant efficacy. A single intraperitoneal (i.p.) injection of 4-Cl-KYN resulted in a dose-dependent and significant reduction in immobility time in mice, an indicator of an antidepressant-like effect.[2] The effect was observed as early as 1 hour post-administration and was sustained for at least 24 hours.[2]

| Compound | Dose (mg/kg, i.p.) | Time Point | Outcome | Reference |

| 4-Cl-KYN | 0.2, 1, 5 | 1 hour | No significant effect | [2] |

| 4-Cl-KYN | 25, 125 | 1 hour | Significant decrease in immobility | [2] |

| 4-Cl-KYN | 25, 125 | 24 hours | Significant decrease in immobility | [2] |

| Ketamine | 10 | 1 hour & 24 hours | Significant decrease in immobility | [2] |

| Fluoxetine | 20 | 1 hour | Significant decrease in immobility | [2] |

| Fluoxetine | 20 | 24 hours | No significant effect | [2] |

Learned Helplessness (LH)

The Learned Helplessness paradigm models stress-induced depression. Mice exposed to inescapable foot shocks that subsequently fail to escape a shock in a new environment are considered "helpless." A single administration of 4-Cl-KYN significantly reduced the number of escape failures in helpless mice 24 hours after treatment, and this effect was remarkably persistent, lasting for at least 7 days.[2]

| Compound | Dose (mg/kg, i.p.) | Time Point | Outcome | Reference |

| 4-Cl-KYN | 25 | 24 hours | Significant reduction in escape failures | [2] |

| 4-Cl-KYN | 25 | 7 days | Significant reduction in escape failures | [2] |

| Ketamine | 10 | 24 hours & 7 days | Significant reduction in escape failures | [2] |

| Fluoxetine | 20 | 24 hours & 7 days | No significant effect | [2] |

Novelty-Suppressed Feeding Test (NSFT)

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors. Food-deprived mice are placed in a novel, brightly lit environment with a food pellet in the center. A longer latency to begin eating is interpreted as increased anxiety/depressive-like behavior. 4-Cl-KYN administration significantly reduced the latency to feed without affecting home-cage food consumption, indicating an anxiolytic and antidepressant-like effect.[2]

| Compound | Dose (mg/kg, i.p.) | Outcome | Reference |

| 4-Cl-KYN | 25, 125 | Significant decrease in latency to feed | [2] |

| Ketamine | 10 | Significant decrease in latency to feed | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Forced Swim Test (FST) Protocol

-

Apparatus: Glass beakers (25 cm height, 15 cm diameter) filled with 15 cm of water (23-25°C).

-

Procedure:

-

Pre-test session (Day 1): Mice are placed in the beakers for a 15-minute swim session.

-

Test session (Day 2): 24 hours after the pre-test, mice are administered 4-Cl-KYN, ketamine, fluoxetine, or vehicle via intraperitoneal injection.

-

1 hour or 24 hours post-injection, mice are placed back into the beakers for a 6-minute test session.

-

Behavior is recorded, and the total duration of immobility during the last 4 minutes of the test is scored by a trained observer blind to the treatment conditions. Immobility is defined as the absence of escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[6]

-

Learned Helplessness (LH) Protocol

-

Apparatus: Two-way shuttle boxes with a grid floor capable of delivering scrambled foot shocks.

-

Procedure:

-

Training (2 sessions, 24 hours apart): Mice are placed in the shuttle boxes and exposed to 120 inescapable foot shocks (0.45 mA, 15-second duration, random inter-shock interval of 15-45 seconds).

-

24 hours after the final training session, mice are administered a single injection of 4-Cl-KYN, ketamine, fluoxetine, or vehicle.

-

Testing (24 hours or 7 days post-injection): Mice are placed back in the shuttle boxes for a test session consisting of 30 escapable shock trials. A shock is presented, and if the mouse crosses to the other side of the shuttle box within 3 seconds, the shock is terminated (escape). If the mouse fails to cross within 3 seconds, it receives a shock for an additional 3 seconds (escape failure).

-

The number of escape failures is recorded as the primary measure of helpless behavior.[7][8]

-

Novelty-Suppressed Feeding Test (NSFT) Protocol

-

Apparatus: A brightly lit (e.g., >700 lux) open-field arena (e.g., 50x50x20 cm).

-

Procedure:

-

Mice are food-deprived for 24 hours with free access to water.

-

1 hour before testing, mice receive an injection of 4-Cl-KYN, ketamine, or vehicle.

-

Each mouse is placed in a corner of the novel arena, and a single pellet of familiar food is placed on a white filter paper in the center of the arena.

-

The latency for the mouse to take its first bite of the food pellet is recorded for a maximum of 10 minutes.

-

Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for potential effects on appetite.[9][10]

-

Safety and Side Effect Profile

A significant advantage of 4-Cl-KYN observed in preclinical studies is its favorable side effect profile compared to ketamine.

-

Psychotomimetic-like Behaviors: Unlike ketamine, 4-Cl-KYN did not induce hyperlocomotion or stereotypic behaviors (e.g., circling, rearing) in the open-field test.[2]

-

Rewarding Properties: In the conditioned place preference test, a model for assessing the rewarding and abuse potential of drugs, 4-Cl-KYN did not show any rewarding effects, in contrast to ketamine.[2]

-

Sensitization: Repeated administration of 4-Cl-KYN did not lead to locomotor sensitization, a phenomenon often associated with drugs of abuse.[2]

Pharmacokinetics and Metabolism

-

Blood-Brain Barrier Penetration: 4-Cl-KYN is actively transported across the blood-brain barrier.[1]

-

Conversion to Active Metabolite: In the brain, it is converted to 7-Cl-KYNA by kynurenine aminotransferase in astrocytes.[2][3]

-

Excretion: Studies in rodents indicate that 4-Cl-KYN and its metabolites are primarily excreted via urine.[11] A novel acetylated metabolite, N-acetyl-4-Cl-KYN, has been identified, which may influence the excretion of other compounds.[12]

Conclusion and Future Directions

Preclinical evidence strongly supports 4-Cl-KYN as a promising candidate for a rapid-acting antidepressant with a superior safety profile to ketamine. Its unique mechanism of action, targeting the glycine site of the NMDA receptor, offers a novel therapeutic strategy for treatment-resistant depression. The rapid and sustained efficacy in robust animal models, coupled with a lack of abuse potential and psychotomimetic effects, underscores its therapeutic potential. While clinical trials have yielded mixed results, further investigation into optimal dosing, treatment duration, and patient populations is warranted.[13] The detailed preclinical data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the ongoing effort to bring new and improved treatments to patients with major depressive disorder.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Prodrug this compound Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. transpharmation.com [transpharmation.com]

- 10. samuelslab.com [samuelslab.com]

- 11. Role of Transporters and Enzymes in Metabolism and Distribution of this compound (AV-101) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

4-Chlorokynurenine potential in neurodegenerative disease research

An In-depth Technical Guide to 4-Chlorokynurenine (AV-101) in Neurodegenerative Disease Research

Executive Summary

This compound (4-Cl-KYN), also known as AV-101, is an orally active, small-molecule prodrug with significant potential in the field of neurodegenerative disease research. It readily crosses the blood-brain barrier and is converted in the central nervous system (CNS) to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site. By modulating excessive glutamatergic activity, which is a key factor in excitotoxicity-mediated neuronal damage, 4-Cl-KYN presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, preclinical and clinical data, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism of Action

The therapeutic potential of 4-Cl-KYN is primarily attributed to its conversion to 7-Cl-KYNA, which modulates glutamatergic neurotransmission. Unlike its active metabolite, which has poor brain penetration, 4-Cl-KYN is effectively transported into the CNS.

-

Blood-Brain Barrier Transport : 4-Cl-KYN, being an amino acid analog, is actively transported across the blood-brain barrier (BBB) by the large neutral amino acid transporter 1 (LAT-1).[1][2][3]

-

Conversion to Active Metabolite : Within the brain, 4-Cl-KYN is taken up by astrocytes and rapidly converted to 7-Cl-KYNA through enzymatic transamination by kynurenine (B1673888) aminotransferase.[1][4]

-

NMDA Receptor Antagonism : 7-Cl-KYNA acts as a potent and selective antagonist at the glycine co-agonist site (also known as the GluN1 subunit) of the NMDA receptor.[1][4][5] This site must be occupied by a co-agonist (glycine or D-serine) for the receptor to be activated by glutamate. By blocking this site, 7-Cl-KYNA reduces the frequency of NMDA receptor channel opening, thereby dampening excessive glutamatergic signaling and mitigating excitotoxicity.

-

Other Metabolites : Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase, which may offer additional therapeutic avenues in neurodegenerative diseases.[1]

The following diagram illustrates the metabolic and signaling pathway of this compound.

Pharmacokinetic Profile

The prodrug strategy enables favorable pharmacokinetic properties for delivering the active antagonist to the brain.

Table 1: Pharmacokinetic Parameters of 4-Cl-KYN and Metabolites

| Parameter | Species | 4-Cl-KYN | 7-Cl-KYNA | Reference |

|---|---|---|---|---|

| Bioavailability | Rodents | 39–84% | - | [1] |

| Humans | ≥ 31% | - | [1] | |

| Elimination Half-life | Humans | 2–3 hours | - | [1] |

| Tmax (Peak Time) | Humans | ~2 hours (at 1440 mg dose) | - | [4] |

| BBB Transport (Km) | Rat | 105 +/- 14 µM | N/A | [6] |

| BBB Transport (Vmax) | Rat | 16.9 +/- 2.3 nmol/min/g | N/A | [6] |

| Primary Excretion Route | Rat | Urine (76% of radioactivity) | Urine |[7] |

Preclinical and Clinical Research Overview

4-Cl-KYN has been evaluated in various preclinical models and has progressed to human clinical trials for several indications.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective and behavioral effects of 4-Cl-KYN in rodent models.

Table 2: Summary of Preclinical Studies on 4-Cl-KYN

| Model | Species | Dose Range (i.p.) | Key Findings | Reference |

|---|---|---|---|---|

| Depression | Mouse | 25-125 mg/kg | Rapid, dose-dependent, and persistent antidepressant-like effects in Forced Swim Test (FST) and Novelty-Suppressed Feeding Test (NSFT). | [5][8][9] |

| Seizures | Rat | 50 mg/kg | Attenuated kainate-induced seizures and neuronal loss. | [8] |

| Neurotoxicity | Rat | 50 mg/kg | Prevented hippocampal neurotoxicity induced by quinolinate. | [8] |

| Huntington's Disease | Animal Model | - | Showed efficacy. | [1] |

| Neuropathic Pain | Animal Model | - | Showed efficacy. | [1] |

| Working Memory | Rat | 25-100 mg/kg | Caused a dose-dependent reduction in accuracy in a working memory task. |[10] |

Clinical Trials

Clinical development of 4-Cl-KYN (AV-101) has primarily focused on major depressive disorder (MDD), with exploration into other neurological conditions.

Table 3: Summary of Clinical Trials on 4-Cl-KYN (AV-101)

| Phase | Indication | Dose | Key Findings | Reference |

|---|---|---|---|---|

| Phase I | Healthy Volunteers | - | Met primary safety and tolerability endpoints; no serious adverse events reported. | [1][11] |

| Phase II | Treatment-Resistant MDD | 1080-1440 mg/day (oral) | Did not show a significant difference in treatment effects compared to placebo on the Hamilton Depression Rating Scale. The drug was safe and well-tolerated. | [1][4][12] |

| Phase II (IND Cleared) | Levodopa-Induced Dyskinesia | - | FDA cleared an Investigational New Drug (IND) application for a Phase 2 trial. |[13] |

Detailed Experimental Protocols

The following sections provide methodologies for key experiments cited in the literature, which can be adapted for further research.

In Vivo Administration in Rodent Models

-

Objective : To deliver 4-Cl-KYN systemically to assess its effects in the CNS.

-

Materials : this compound powder, sterile saline (0.9% NaCl), vehicle (e.g., saline, potentially with pH adjustment), appropriate syringes and needles for injection, gavage needles for oral administration.

-

Procedure (Intraperitoneal - i.p.) :

-

Prepare the 4-Cl-KYN solution by dissolving it in sterile saline. Doses typically range from 25 mg/kg to 125 mg/kg.[4][8]

-

Gently restrain the mouse or rat.

-

Inject the solution into the intraperitoneal cavity at a volume of approximately 7.5 mL/kg.[14]

-

Return the animal to its home cage and monitor for any immediate adverse reactions.

-

-

Procedure (Oral Gavage) :

-

Prepare the 4-Cl-KYN suspension or solution in an appropriate vehicle.

-

Measure the correct volume based on the animal's weight.

-

Gently restrain the animal and insert the gavage needle carefully into the esophagus.

-

Slowly administer the solution.